N-benzyl-2-hydroxy-N-methylethanamine oxide

Pharmaceutical impurity profiling RP-HPLC method development Nicardipine quality control

N-Benzyl-2-hydroxy-N-methylethanamine oxide (CAS 15831-63-7) is a tertiary amine N-oxide with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. It is formally the N-oxide of N-benzyl-N-methylethanolamine and is registered as Nicardipine Impurity 83 in pharmaceutical impurity profiling workflows.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 15831-63-7
Cat. No. B12794620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-hydroxy-N-methylethanamine oxide
CAS15831-63-7
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESC[N+](CCO)(CC1=CC=CC=C1)[O-]
InChIInChI=1S/C10H15NO2/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
InChIKeyMJQPYETZBGKFSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-hydroxy-N-methylethanamine Oxide (CAS 15831-63-7): Procurement-Relevant Identity and Taxonomic Context


N-Benzyl-2-hydroxy-N-methylethanamine oxide (CAS 15831-63-7) is a tertiary amine N-oxide with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol [1]. It is formally the N-oxide of N-benzyl-N-methylethanolamine and is registered as Nicardipine Impurity 83 in pharmaceutical impurity profiling workflows . As a semi-polar zwitterionic species (R₃N⁺–O⁻), the compound belongs to the aliphatic amine oxide subclass, distinguished from aromatic N-oxides by its flexible ethanolamine backbone . Its primary documented application is as a reference standard for impurity identification and quantification in nicardipine hydrochloride drug substance and drug product analytical testing.

Why Generic Amine or Amine Oxide Substitution Is Not Warranted for N-Benzyl-2-hydroxy-N-methylethanamine Oxide (CAS 15831-63-7)


Although N-benzyl-N-methylethanolamine (CAS 101-98-4, the precursor tertiary amine) and N,N-dimethyldodecylamine N-oxide (LDAO, a commodity amine oxide surfactant) share broad structural features with the target compound, they are not analytically or functionally interchangeable. The target N-oxide possesses a quantifiably larger topological polar surface area (TPSA of 49.66 Ų vs. 23.47 Ų for the amine) , a signature N⁺–O⁻ IR absorption band at 1240 cm⁻¹ absent from the amine , and a distinct HPLC retention time that anchors it as a specific marker (Nicardipine Impurity 83) in compendial impurity profiling methods [1]. Critically, the N-oxide semi-polar bond confers aqueous solubility exceeding 100 mg/mL , while the parent amine exhibits only slight solubility in organic solvents and behaves as an oily liquid . These orthogonal differences in polarity, spectroscopic signature, and chromatographic retention make simple substitution scientifically indefensible in analytical quality control and pharmaceutical development contexts.

Quantitative Differentiation Evidence for N-Benzyl-2-hydroxy-N-methylethanamine Oxide (CAS 15831-63-7) Against Closest Analogs


Topological Polar Surface Area (TPSA) Differential Dictates Chromatographic Selectivity

The TPSA of N-benzyl-2-hydroxy-N-methylethanamine oxide is 49.66 Ų, which is more than double the 23.47 Ų TPSA of its precursor amine N-benzyl-N-methylethanolamine (CAS 101-98-4) . This substantial polarity difference arises from the semi-polar N⁺–O⁻ bond and directly governs reversed-phase HPLC retention and peak resolution between the two species in compendial nicardipine methods [1]. A larger TPSA correlates with shorter retention on a C18 column under typical acidic mobile-phase conditions, enabling unambiguous identification of the N-oxide impurity distinct from the amine impurity.

Pharmaceutical impurity profiling RP-HPLC method development Nicardipine quality control

Aqueous Solubility Threshold Exceeds Precursor Amine by Orders of Magnitude

N-Benzyl-2-hydroxy-N-methylethanamine oxide exhibits aqueous solubility >100 mg/mL at 25°C . In contrast, its direct precursor amine N-benzyl-N-methylethanolamine is described in supplier specifications as only slightly soluble in chloroform and methanol, with no quantitative water solubility reported . This solubility enhancement—attributable to the zwitterionic N⁺–O⁻ moiety—enables the target compound to be prepared as concentrated aqueous stock solutions for HPLC analysis without organic co-solvents, simplifying sample preparation and reducing solvent-related interference.

Pre-formulation solubility Analytical sample preparation Amine oxide physicochemical properties

Diagnostic N-Oxide IR Stretch Enables Unambiguous Identity Confirmation

The infrared spectrum of N-benzyl-2-hydroxy-N-methylethanamine oxide displays a strong absorption band at 1240 cm⁻¹ assigned to the N⁺–O⁻ asymmetric stretching vibration . This band is structurally diagnostic for tertiary amine N-oxides and is entirely absent from the IR spectrum of N-benzyl-N-methylethanolamine, which instead shows characteristic C-N and O-H stretches but no N-O signal [1]. The presence of this band provides a rapid, non-destructive spectroscopic gate for differentiating the N-oxide from its amine precursor during incoming material identification.

Spectroscopic identity testing FTIR characterization Amine oxide functional group confirmation

Specificity as Nicardipine Impurity 83 in Compendial Impurity Profiling

N-Benzyl-2-hydroxy-N-methylethanamine oxide is formally cataloged as Nicardipine Impurity 83 and supplied with a certified purity of ≥98% by HPLC, accompanied by full characterization data (¹H NMR, ¹³C NMR, IR, MS) . The UPS monograph for Nicardipine Hydrochloride Injection explicitly specifies and limits N-benzyl-N-methyl-ethanolamine (the amine precursor) as a process impurity, and the N-oxide analog serves as a distinct, separately quantifiable impurity peak in orthogonal HPLC methods [1]. Procurement of the N-oxide as a characterized reference standard is therefore essential for comprehensive impurity profiling—the amine standard alone cannot serve as a surrogate for this specific oxidation-related impurity.

Nicardipine impurity reference standards ANDA/DMF submission support Pharmaceutical impurity limit testing

Evidence-Backed Application Scenarios for N-Benzyl-2-hydroxy-N-methylethanamine Oxide (CAS 15831-63-7)


Pharmaceutical Impurity Reference Standard for Nicardipine ANDA/DMF Submissions

N-Benzyl-2-hydroxy-N-methylethanamine oxide (Nicardipine Impurity 83) is essential for analytical method validation and batch release testing in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for nicardipine hydrochloride drug products. The USP monograph confirms that N-benzyl-N-methyl-ethanolamine is a specified process impurity with an acceptance criterion, and the structurally distinct N-oxide impurity requires its own characterized reference standard for peak identification [1]. The compound's superior aqueous solubility (>100 mg/mL) facilitates the preparation of aqueous-based standard solutions compatible with reversed-phase HPLC methods, reducing organic solvent artifact risks in routine QC testing.

Chromatographic Method Development and System Suitability Testing

The 2.12-fold difference in TPSA between the target N-oxide (49.66 Ų) and its amine precursor (23.47 Ų) provides a robust basis for developing resolution-based system suitability criteria in gradient HPLC methods [1]. Laboratories developing stability-indicating methods for nicardipine formulations can leverage this polarity differential to achieve baseline separation of the N-oxide degradation product from the parent amine process impurity, establishing critical peak pair resolution as a system suitability parameter per ICH Q2(R1) guidelines.

FTIR-Based Incoming Material Identity Verification in GMP Warehousing

The diagnostic N⁺–O⁻ asymmetric stretch at 1240 cm⁻¹ in the IR spectrum [1] permits rapid, non-destructive identity confirmation of the N-oxide reference standard upon receipt in GMP-compliant pharmaceutical warehouses. This band cleanly distinguishes the N-oxide from N-benzyl-N-methylethanolamine, which lacks this spectral feature. Implementation of an FTIR identity check as part of the incoming material SOP reduces the risk of supplier mislabeling errors and supports regulatory compliance under 21 CFR 211.84.

Natural Product Research: GC-MS Phytochemical Profiling Reference

The compound has been identified as a naturally occurring phytochemical constituent in Maerua oblongifolia root bark extracts at 4.04% relative abundance by GC-MS [1]. Researchers investigating the phytochemical biodiversity of medicinal plants or pursuing bioactivity-guided fractionation of Maerua species can procure the characterized reference standard to confirm peak identity in GC-MS total ion chromatograms, replacing less reliable library-match-only identifications with authenticated standard co-injection.

Quote Request

Request a Quote for N-benzyl-2-hydroxy-N-methylethanamine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.